molecular formula C19H16BrN3O3 B2710187 3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2380192-78-7

3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine

Cat. No.: B2710187
CAS No.: 2380192-78-7
M. Wt: 414.259
InChI Key: OQROEYBITMFMJF-UHFFFAOYSA-N
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Description

3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine: is a complex organic compound that features a combination of pyridine, pyrrolidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 3-bromopyridine. This intermediate is then reacted with pyrrolidine under suitable conditions to form the pyrrolidinyl derivative. The final step involves the coupling of this intermediate with a phenyl-substituted oxazole derivative under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and oxazole moieties.

    Reduction: Reduction reactions can be performed on the bromopyridine part of the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the design of molecules that can target specific biological pathways, potentially leading to the discovery of new drugs.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its combination of different functional groups allows for the creation of polymers, coatings, and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
  • [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone
  • [3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone

Uniqueness

What sets 3-Bromo-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine apart from similar compounds is its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c20-15-11-21-8-6-17(15)25-14-7-9-23(12-14)19(24)16-10-18(26-22-16)13-4-2-1-3-5-13/h1-6,8,10-11,14H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQROEYBITMFMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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